2-methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S2/c1-26-18-3-2-16(12-17(18)19(20)23)28(24,25)21-13-14-4-8-22(9-5-14)15-6-10-27-11-7-15/h2-3,12,14-15,21H,4-11,13H2,1H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXVIAWWGQPGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

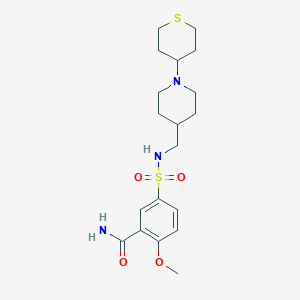

Chemical Structure

The compound features a benzamide structure with a methoxy group and a sulfamoyl moiety linked to a piperidine derivative. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfamoyl functionalities is believed to enhance the antibacterial efficacy of the compound.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through various in vitro studies. A study involving tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives highlighted that compounds within this class could inhibit the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a similar mechanism may be applicable to this compound .

Cytotoxicity

Cytotoxicity assays conducted on derivatives similar to this compound indicate that these compounds exhibit low cytotoxicity at concentrations up to 160 μM, with cell viability remaining above 80% in treated RAW264.7 cells . This suggests potential for therapeutic use without significant toxicity.

The proposed mechanisms of action for this compound include:

- Inhibition of Inflammatory Pathways : By targeting NF-kB and MAPK signaling pathways, the compound may reduce inflammation at the cellular level.

- Enzyme Inhibition : The sulfamoyl group is known for its ability to inhibit various enzymes, which may contribute to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have illustrated the biological activity of related compounds:

- Study on Piperidine Derivatives : A series of synthesized piperidine derivatives were evaluated for their antibacterial activity, showing promising results against multiple bacterial strains. These findings suggest that structural modifications in piperidine-containing compounds can lead to enhanced biological activities .

- Anti-inflammatory Research : In a study focusing on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, certain compounds exhibited significant inhibition of TNF-alpha and IL-6 production in macrophages. These results indicate that structural elements analogous to those found in this compound may also confer similar anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of bioactive molecules, including pyrimidines, sulfonamides, and heterocyclic benzamides. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues in Pyrimidine-Based Compounds

Compounds like (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) and 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2) feature pyrimidine cores with thiophene or fluorophenyl substituents. Unlike these pyrimidine derivatives, the target compound lacks a pyrimidine ring but retains a sulfamoyl group, which may confer similar solubility challenges due to its polar yet bulky nature.

Benzamide Derivatives with Heterocyclic Substituents

The compound 4-({9-Cyclopentyl-7,7-Difluoro-5-Methyl-6-Oxo-8H-Pyrimido[4,5-b][1,4]Diazepin-2-yl}Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide shares a benzamide backbone and a methoxy group but incorporates a pyrimido-diazepin ring instead of the thiopyran-piperidine system. This difference likely alters binding affinities; the target compound’s thiopyran may enhance interactions with sulfur-binding enzymes, while the diazepin analogue could favor π-π stacking with aromatic residues.

Sulfonamide-Containing Analogues

Compounds such as N-(2-(4-Ethylpiperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)Thiophene-2-Sulfonamide and 2-Fluoro-N-(4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide highlight the prevalence of sulfonamide groups in modulating pharmacokinetic properties.

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The thiopyran-piperidine system in the target compound may improve metabolic stability compared to simpler piperazine derivatives , as seen in studies on analogous sulfur-containing heterocycles.

- Selectivity : The sulfamoyl group’s nitrogen linkage could reduce off-target interactions compared to oxygen-linked sulfonamides, which often exhibit promiscuous binding .

- Synthetic Challenges : The tetrahydrothiopyran-piperidine moiety introduces synthetic complexity, requiring multi-step protocols similar to those for pyrimido-diazepin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.